molecular formula C13H14O4 B11803955 Methyl 4-isopropoxybenzofuran-6-carboxylate

Methyl 4-isopropoxybenzofuran-6-carboxylate

Cat. No.: B11803955
M. Wt: 234.25 g/mol
InChI Key: KEZMMWIAAPQFGF-UHFFFAOYSA-N
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Description

Methyl 4-isopropoxybenzofuran-6-carboxylate is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . It is a benzofuran derivative, which means it contains a benzofuran ring structure—a fused ring system consisting of a benzene ring and a furan ring. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropoxybenzofuran-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-isopropoxybenzofuran-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Purification steps may include distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxybenzofuran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-isopropoxybenzofuran-6-carboxylate is utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems to understand its potential biological activities.

    Medicine: Investigating its potential as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, benzofuran derivatives are known to exhibit various biological activities, including anti-tumor, antibacterial, and anti-oxidative effects. These activities are often mediated through interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group and the ester functionality can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-propan-2-yloxy-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-8(2)17-12-7-9(13(14)15-3)6-11-10(12)4-5-16-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMMWIAAPQFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC2=C1C=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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